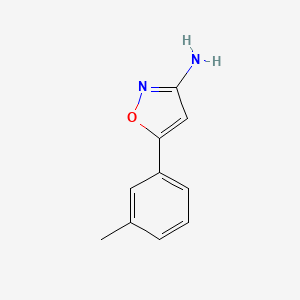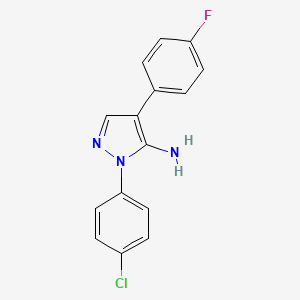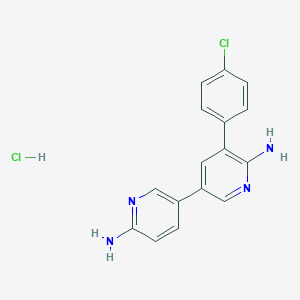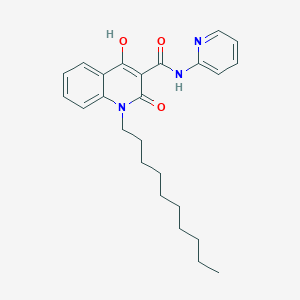![molecular formula C34H34N4O3S B12046976 N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 477313-50-1](/img/structure/B12046976.png)
N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benciloxi)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(benciloxi)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente involucra múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo triazol, la introducción del grupo sulfanil y el acoplamiento de las unidades benciloxifenil y acetamida. Los reactivos comunes utilizados en estas reacciones incluyen hidrazina, anhídrido acético y varios catalizadores para facilitar la formación del anillo triazol.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y pueden mejorar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(benciloxi)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo sulfanil puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El anillo triazol puede reducirse bajo ciertas condiciones.
Sustitución: El grupo benciloxi puede sustituirse con otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado, pero típicamente involucran temperaturas controladas y solventes específicos para garantizar que las reacciones procedan de manera eficiente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo sulfanil puede producir sulfoxidos o sulfonas, mientras que la sustitución del grupo benciloxi puede introducir una variedad de grupos funcionales, lo que lleva a una gama diversa de derivados.
Aplicaciones Científicas De Investigación
Química: Puede usarse como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única le permite interactuar con varios objetivos biológicos, lo que la convierte en una candidata para el desarrollo de fármacos.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades donde se requiere la modulación de vías biológicas específicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de N-[4-(benciloxi)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos moleculares específicos. El anillo triazol y el grupo sulfanil son grupos funcionales clave que permiten que el compuesto se una a enzimas o receptores, modulando su actividad. Esto puede conducir a cambios en las vías celulares, lo que finalmente resulta en el efecto terapéutico deseado.
Comparación Con Compuestos Similares
Compuestos similares
- N-[4-(benciloxi)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-hidroxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-[4-(benciloxi)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-clorofenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
Singularidad
N-[4-(benciloxi)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es única debido a la presencia del grupo metoxilo en el anillo fenilo, que puede influir en su reactividad e interacción con objetivos biológicos. Esto la hace diferente de otros compuestos similares y puede conducir a diferentes actividades biológicas y aplicaciones.
Propiedades
Número CAS |
477313-50-1 |
|---|---|
Fórmula molecular |
C34H34N4O3S |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C34H34N4O3S/c1-34(2,3)26-12-10-25(11-13-26)32-36-37-33(38(32)28-16-20-29(40-4)21-17-28)42-23-31(39)35-27-14-18-30(19-15-27)41-22-24-8-6-5-7-9-24/h5-21H,22-23H2,1-4H3,(H,35,39) |
Clave InChI |
UIDPCFWZQHVNGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate](/img/structure/B12046895.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)





![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)

